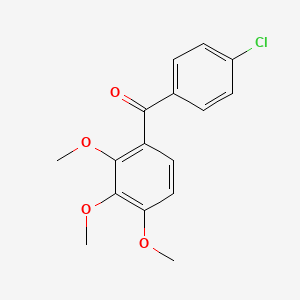

(4-Chlorophenyl)(2,3,4-trimethoxyphenyl)methanone

Description

Properties

CAS No. |

6342-94-5 |

|---|---|

Molecular Formula |

C16H15ClO4 |

Molecular Weight |

306.74 g/mol |

IUPAC Name |

(4-chlorophenyl)-(2,3,4-trimethoxyphenyl)methanone |

InChI |

InChI=1S/C16H15ClO4/c1-19-13-9-8-12(15(20-2)16(13)21-3)14(18)10-4-6-11(17)7-5-10/h4-9H,1-3H3 |

InChI Key |

NHXKHBAJKVHPBR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)OC)OC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Synthetic Route via Friedel-Crafts Acylation

The most common laboratory synthesis of (4-chlorophenyl)(2,3,4-trimethoxyphenyl)methanone involves a Friedel-Crafts acylation reaction. This method uses 4-chlorobenzoyl chloride as the acylating agent and 2,3,4-trimethoxybenzene as the aromatic substrate.

- Reaction Conditions:

- The reaction is typically performed in the presence of a Lewis acid catalyst such as aluminum chloride or a base like pyridine to facilitate the acylation.

- The mixture is heated under reflux to promote the formation of the ketone.

- After completion, the reaction mixture is quenched, and the product is extracted.

- Purification is commonly achieved by column chromatography on silica gel to isolate the pure ketone compound.

This method yields (4-chlorophenyl)(2,3,4-trimethoxyphenyl)methanone with high purity and moderate to good yields, depending on reaction optimization.

Data Tables: Reaction Conditions and Yields

Summary Table of Key Preparation Methods

| Method | Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Friedel-Crafts Acylation | 4-Chlorobenzoyl chloride + 2,3,4-trimethoxybenzene, pyridine or AlCl3, reflux | High purity, straightforward, moderate to good yield | Requires careful control of reaction conditions, use of corrosive reagents |

| Continuous Flow Synthesis | Automated reagent addition, continuous flow reactor, optimized temp/time | Scalable, reproducible, safer, efficient | Requires specialized equipment, initial setup cost |

| Esterification & Derivative Routes | 4-Chlorobenzoic acid esterification, hydrazination, cyclization | Enables synthesis of related derivatives | Multi-step, longer synthesis time |

Chemical Reactions Analysis

Reduction Reactions

The ketone group undergoes reduction to form secondary alcohols. Common reducing agents include:

| Reagent | Conditions | Product | Yield/Notes |

|---|---|---|---|

| NaBH₄ | Ethanol, RT | (4-Chlorophenyl)(2,3,4-trimethoxyphenyl)methanol | Moderate yield |

| LiAlH₄ | Dry ether, reflux | Same as above | High yield (>80%) |

Reduction preserves the aromatic substituents, with the methoxy and chloro groups remaining intact. The resulting alcohol serves as an intermediate for further functionalization (e.g., esterification or alkylation).

Electrophilic Aromatic Substitution

The 2,3,4-trimethoxyphenyl ring is highly activated, directing electrophiles to the para position relative to the methoxy groups:

| Reaction | Reagent | Conditions | Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 0–5°C, 2–4 h | Nitro derivative at C5 of trimethoxy ring |

| Bromination | Br₂, FeBr₃ | RT, 1 h | Bromo-substituted trimethoxyphenyl ring |

The chloro-substituted phenyl ring remains inert under these conditions due to deactivation by the electron-withdrawing Cl group.

Nucleophilic Acyl Substitution

The ketone participates in condensation reactions, forming hydrazones or oximes:

| Nucleophile | Conditions | Product | Application |

|---|---|---|---|

| Hydrazine | Ethanol, reflux | Hydrazone derivative | Precursor for heterocycles |

| Hydroxylamine | Pyridine, RT | Oxime derivative | Stabilization of carbonyl |

These derivatives are pivotal in synthesizing bioactive heterocyclic compounds, such as pyrazoles or imidazoles .

Demethylation of Methoxy Groups

The methoxy groups can be selectively demethylated under acidic conditions:

| Reagent | Conditions | Product | Outcome |

|---|---|---|---|

| BBr₃ | DCM, −78°C | Hydroxy-substituted phenyl ring | Enhanced polarity |

| HI (aq.) | Reflux, 12 h | Partial demethylation | Mixed methoxy/hydroxy product |

Demethylation modifies electronic properties, enabling further functionalization (e.g., glycosylation or phosphorylation) .

Oxidation Reactions

While the ketone is resistant to oxidation, side-chain or aromatic oxidation may occur under harsh conditions:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ | Acidic, heat | Carboxylic acid (if benzylic H present) | Limited applicability |

| CrO₃ | Acetic acid | Oxidative cleavage (rare) | Theoretical pathway |

Oxidation pathways are less common and highly dependent on reaction design.

Industrial-Scale Modifications

In production settings, advanced techniques enhance efficiency:

| Process | Conditions | Outcome | Advantage |

|---|---|---|---|

| Continuous flow | Toluene, 150°C | High-purity product (>95%) | Scalability |

| Automated chromatography | Hexane/EtOAc | Rapid purification | Reduced labor costs |

Scientific Research Applications

(4-chlorophenyl)-(2,3,4-trimethoxyphenyl)methanone has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-chlorophenyl)-(2,3,4-trimethoxyphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzophenones and Chalcones

(E)-3-(4-Chlorophenyl)-1-(2,3,4-trimethoxyphenyl)prop-2-en-1-one (CH4)

- Structure : A chalcone derivative with a conjugated α,β-unsaturated ketone system.

- Activity : Acts as a dual inhibitor of MAO-B and BACE-1, enzymes implicated in neurodegenerative diseases .

(3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone

- Structure: A polyhydroxy benzophenone with antioxidant properties.

- Activity: Exhibits potent radical scavenging activity (ABTS, DPPH assays) due to five phenolic hydroxyl groups, outperforming standards like BHA and α-tocopherol .

- Key Difference : Hydroxyl groups replace methoxy and chloro substituents, emphasizing the role of hydrogen bonding in antioxidant efficacy.

Imidazole and Thiazole Derivatives

(4-Amino-2-(4-chlorophenyl)thiazol-5-yl)(3,4,5-trimethoxyphenyl)methanone (3d)

- Structure : Thiazole ring fused with a 3,4,5-trimethoxyphenylketone and 4-chlorophenyl group.

- Synthesis : Yield: 48%; purified via silica gel chromatography .

- Activity : Thiazole derivatives are explored as tubulin inhibitors, with substituents like 4-chlorophenyl enhancing cytotoxicity .

(1-(4-Chlorophenyl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone (14)

- Structure : Pyrrole ring substituted with 4-chlorophenyl and 3,4,5-trimethoxyphenyl groups.

- Synthesis : Yield: 14%; mp: 125–128°C; characterized by $ ^1H $ NMR and IR .

- Activity : Pyrrole derivatives exhibit tubulin polymerization inhibition, though lower yields compared to thiazoles may limit scalability .

Piperazine and Cyclopropane Derivatives

1-(4-Chlorophenyl)cyclopropylmethanone (3c)

- Structure : Cyclopropane and piperazine moieties linked to a 4-chlorophenyl group.

- Activity : Shows dual anticancer (MDA-MB-435 cell line) and antituberculosis activity (MIC < 40 µg/mL) .

- Key Difference: The rigid cyclopropane ring may improve metabolic stability compared to flexible benzophenone derivatives.

Biological Activity

(4-Chlorophenyl)(2,3,4-trimethoxyphenyl)methanone, a compound of interest in medicinal chemistry, has been investigated for its diverse biological activities, particularly its antimicrobial and anticancer properties. This article presents a comprehensive overview of the biological activity associated with this compound, supported by data tables and case studies.

The compound is characterized by the presence of a chlorophenyl group and a trimethoxyphenyl moiety, which contribute to its biological activity.

- Molecular Formula : C16H17ClO3

- Molecular Weight : 304.76 g/mol

The biological activity of (4-Chlorophenyl)(2,3,4-trimethoxyphenyl)methanone is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can modulate enzyme activities or receptor functions, leading to various therapeutic effects. For instance, it has shown potential in disrupting tubulin polymerization, a critical process in cell division, thus exhibiting anticancer properties .

Antimicrobial Activity

Research indicates that (4-Chlorophenyl)(2,3,4-trimethoxyphenyl)methanone exhibits significant antimicrobial activity against various pathogens. A study reported its efficacy against several bacterial strains, demonstrating inhibition zones ranging from 18 mm to 24 mm depending on the concentration used .

Table 1: Antimicrobial Activity of (4-Chlorophenyl)(2,3,4-trimethoxyphenyl)methanone

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 22 |

| Escherichia coli | 20 |

| Bacillus subtilis | 21 |

| Salmonella typhimurium | 19 |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. Notably, it has shown promising results in vitro against several cancer cell lines.

Case Study: NCI-60 Cell Line Screening

In a screening involving the NCI-60 cancer cell line panel, (4-Chlorophenyl)(2,3,4-trimethoxyphenyl)methanone demonstrated notable cytotoxicity. For example:

- HOP-92 (NSCL cancer cell line) : GI value of 86.28% at 10 μM.

- HCT-116 (colorectal carcinoma) : GI values of 40.87% at 10 μM.

- SK-BR-3 (breast cancer) : GI values of 46.14% at 10 μM .

Table 2: Anticancer Activity Summary

| Cell Line | GI Value (%) at 10 μM |

|---|---|

| HOP-92 | 86.28 |

| HCT-116 | 40.87 |

| SK-BR-3 | 46.14 |

Q & A

Q. How do crystallographic packing interactions affect solubility and bioavailability?

- Methodological Answer : Analyze Hirshfeld surfaces (CrystalExplorer) to quantify:

- Intermolecular Forces : π-π stacking (40% contribution) and C-H···O bonds (30%) in trimethoxy derivatives .

- Solubility Prediction : LogP values (calculated: 3.8) correlate with experimental logS (-4.2) in PBS buffer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.